molecular formula C15H8Cl2N2O2 B4818907 (E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile

(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B4818907
M. Wt: 319.1 g/mol
InChI Key: SXQDYSTWJCNSLJ-GHXNOFRVSA-N
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Description

(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both dichlorophenyl and nitrophenyl groups

Preparation Methods

The synthesis of (E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Addition: The nitrile group can participate in addition reactions with nucleophiles, leading to the formation of amides or other derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, and thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and amides.

Scientific Research Applications

(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile can be compared with similar compounds, such as:

    (E)-2-(3,4-dichlorophenyl)-3-(4-aminophenyl)prop-2-enenitrile: This compound has an amino group instead of a nitro group, which may result in different biological activities and chemical reactivity.

    (E)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of dichlorophenyl and nitrophenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O2/c16-14-6-3-11(8-15(14)17)12(9-18)7-10-1-4-13(5-2-10)19(20)21/h1-8H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQDYSTWJCNSLJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile

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